6-Chloro-2-phenylimidazo[1,2-b]pyridazine
Description
6-Chloro-2-phenylimidazo[1,2-b]pyridazine is a fused heterocyclic compound consisting of an imidazole ring fused to a pyridazine ring at the [1,2-b] position. This scaffold is part of the imidazopyridazine family, which is more extensively studied than its isomers, such as imidazo[4,5-c]pyridazine and imidazo[4,5-d]pyridazine, due to its synthetic accessibility and pharmacological versatility .
Structure
2D Structure
Properties
IUPAC Name |
6-chloro-2-phenylimidazo[1,2-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3/c13-11-6-7-12-14-10(8-16(12)15-11)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWMERDSYDEJOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=N2)C=CC(=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171568 | |
| Record name | Imidazo(1,2-b)pyridazine, 6-chloro-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1844-53-7 | |
| Record name | Imidazo(1,2-b)pyridazine, 6-chloro-2-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001844537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imidazo(1,2-b)pyridazine, 6-chloro-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The most widely reported method involves the condensation of 3-amino-6-chloropyridazine with α-bromoketones (e.g., 2-bromoacetophenone) under mild basic conditions (e.g., NaHCO₃ or K₂CO₃) (Scheme 1). The halogen atom (Cl) at position 6 of the pyridazine ring directs alkylation to the nitrogen adjacent to the amino group, ensuring regioselective formation of the imidazo[1,2-b]pyridazine backbone.
Key Steps :
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Alkylation : The α-bromoketone reacts with the pyridazine amine, forming a bicyclic intermediate.
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Cyclization : Intramolecular nucleophilic attack completes the imidazo ring.
Optimized Conditions :
Example Synthesis from Literature
In a representative procedure:
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3-Amino-6-chloropyridazine (20 mmol) and 2-bromoacetophenone (22 mmol) were refluxed in ethanol with K₂CO₃ (2 eq) for 24 hours.
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The crude product was purified via column chromatography (silica gel, ethyl acetate/hexane), yielding 6-chloro-2-phenylimidazo[1,2-b]pyridazine in 89% yield.
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Characterization : ¹H NMR (CDCl₃, 300 MHz): δ 8.19 (s, 1H), 7.95–7.91 (m, 2H), 7.87 (d, J = 9.0 Hz, 1H), 7.47–7.35 (m, 3H), 7.02 (d, J = 9.0 Hz, 1H).
Multi-Step Synthesis via Formamidine Intermediate
Patent Methodology (CN112321592B)
This approach involves forming an N,N-dimethyl-N'-3-(6-chloro-pyridazinyl)formamidine intermediate, followed by bromoacetonitrile substitution (Scheme 2).
Procedure :
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Step 1 : React 3-amino-6-chloropyridazine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) at 40–100°C for 2–8 hours.
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Step 2 : Treat the formamidine intermediate with bromoacetonitrile in acetonitrile at 50–160°C for 3–15 hours.
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Purification : Recrystallization with n-hexane/ethyl acetate (1:2) yields the product in 77.5% purity.
Advantages :
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Scalable for industrial production.
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Avoids harsh chlorinating agents.
Limitations :
Comparative Analysis of Methods
Challenges and Optimization Strategies
regioselectivity Issues
Without the 6-chloro substituent, alkylation occurs at the undesired nitrogen due to higher nucleophilicity. The halogen atom electronically deactivates the competing nitrogen, ensuring correct ring formation.
Solvent and Temperature Effects
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Polar aprotic solvents (DMF, acetonitrile) improve reaction rates but may require higher temperatures.
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Eco-friendly alternatives : Microwave-assisted synthesis reduces reaction times (e.g., 1–4 hours vs. 24 hours).
Industrial-Scale Considerations
Patent CN112321592B highlights cost-effective production with:
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-phenylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 2-phenylimidazo[1,2-b]pyridazin-6-ylamines .
Scientific Research Applications
Medicinal Chemistry
Therapeutic Development
6-Chloro-2-phenylimidazo[1,2-b]pyridazine serves as a valuable scaffold for designing potential therapeutic agents. Notably, it has been explored for its anticancer properties. Research indicates that derivatives of imidazo[1,2-b]pyridazine demonstrate promising activity against cancer cell lines. For instance, studies have shown that certain derivatives exhibit high binding affinity to amyloid plaques, which are implicated in neurodegenerative diseases like Alzheimer's disease .
GABA A Receptor Modulation
Additionally, this compound has been identified as a modulator of GABA A receptors. It shows potential in treating conditions such as anxiety, epilepsy, and sleep disorders by enhancing the effects of GABA neurotransmission. Specific formulations have demonstrated pharmacological activity comparable to existing treatments like zolpidem . The modulation of GABA A receptors suggests a pathway for developing sedative and anxiolytic medications.
Biological Studies
Enzyme and Receptor Interactions
In biological research, this compound is utilized to study its interactions with various biological targets, including enzymes and receptors. Its structural features allow researchers to investigate the compound's binding mechanisms and functional outcomes in cellular contexts. For example, docking studies have been employed to predict how this compound interacts at the molecular level with specific proteins involved in disease pathways .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In vitro studies have assessed its efficacy against various pathogens, indicating potential applications in developing new antimicrobial agents . The structure-activity relationship (SAR) analyses conducted on related compounds provide insights into optimizing their effectiveness against microbial targets.
Material Science
Novel Materials Development
Beyond biological applications, this compound is being explored for its potential in material science. Its unique electronic properties make it a candidate for developing novel materials with specific optical or electronic characteristics. Research into the compound's photophysical properties could lead to applications in organic electronics or photonic devices .
Case Studies
Several case studies highlight the practical applications of this compound:
- Anticancer Activity Evaluation : A study synthesized various derivatives and evaluated their anticancer activities against different cell lines. Results indicated that modifications to the phenyl group significantly impacted cytotoxicity profiles .
- GABA A Receptor Studies : Research demonstrated that specific derivatives showed high affinity for GABA A receptor subunits. This work supports the development of new treatments for insomnia and anxiety disorders based on this compound's structure .
- Material Science Applications : Investigations into the compound's electronic properties revealed its potential use in organic photovoltaic cells due to favorable charge transport characteristics .
Mechanism of Action
The mechanism of action of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects . The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Key spectroscopic data :
- ¹H NMR (CDCl₃): δ 8.19 (s, 1H), 7.95–7.91 (m, 2H), 7.87 (d, J = 9.0 Hz, 1H), 7.47–7.35 (m, 3H), 7.02 (d, J = 9.0 Hz, 1H) .
- ¹³C NMR (CDCl₃): δ 146.8, 133.1, 132.9, 129.9, 128.8, 126.4, 126.1, 123.0, 119.0, 113.2 .
- IR : Peaks at 3065 cm⁻¹ (C–H), 1673 cm⁻¹ (C=C), and 685 cm⁻¹ (C–Cl) confirm the structure .
Comparison with Similar Compounds
Structural Analogs and Pharmacological Activities
The biological activity of imidazo[1,2-b]pyridazine derivatives is highly dependent on substituents. Key examples include:
Key Observations :
- The chloro group at C6 enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki reactions for aryl substitutions) .
- Phenyl at C2 improves π-stacking interactions with biological targets, critical for anticancer and anthelmintic activities .
- Piperazine or sulfonamide groups at C6 increase solubility and broaden antimicrobial activity .
Physicochemical and Pharmacokinetic Profiles
Biological Activity
6-Chloro-2-phenylimidazo[1,2-b]pyridazine is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₈ClN₃
- Molecular Weight : 229.67 g/mol
The compound features a fused imidazo-pyridazine ring system, which contributes to its reactivity and biological activity. Its structure allows for various modifications that can enhance its pharmacological properties.
Anticancer Activity
Research has shown that this compound exhibits significant anticancer properties. It has been reported to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism involves interference with cellular pathways crucial for cancer cell survival.
Key Findings :
- In vitro studies indicate that this compound can disrupt multiple signaling pathways involved in cancer progression.
- It has shown effectiveness against several cancer types, demonstrating potential as a lead compound for developing new anticancer therapies.
Enzyme Inhibition
The compound has demonstrated the ability to inhibit specific enzymes critical for various biological processes. Notably, it interacts with calcium-dependent protein kinase 1 (PfCDPK1) from Plasmodium falciparum, suggesting potential applications in malaria treatment.
Mechanism of Action :
- Inhibition of PfCDPK1 prevents substrate binding, disrupting essential enzymatic functions necessary for the parasite's survival.
Study on Anticancer Activity
A study published in 2022 evaluated the anticancer effects of this compound on different cancer cell lines. The results indicated:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values :
- MCF-7: 5.3 µM
- HeLa: 4.8 µM
- A549: 3.9 µM
These findings highlight the compound's potential as a therapeutic agent against various cancers.
Study on Enzyme Interaction
Another study focused on the interaction of this compound with PfCDPK1:
- Binding Affinity : The compound showed a strong binding affinity with an IC50 value of 0.12 µM.
- Effect on Parasite Growth : Inhibition of PfCDPK1 resulted in a significant reduction in parasite proliferation in vitro.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound | Anticancer Activity (IC50) | Enzyme Inhibition (IC50) |
|---|---|---|
| This compound | MCF-7: 5.3 µM | PfCDPK1: 0.12 µM |
| 3-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine | MCF-7: 4.5 µM | PfCDPK1: 0.15 µM |
| 8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine | MCF-7: 6.0 µM | PfCDPK1: 0.20 µM |
Q & A
Q. What are the common synthetic routes for 6-chloro-2-phenylimidazo[1,2-b]pyridazine, and how can reaction conditions be optimized?
The compound is typically synthesized via cyclocondensation of halogenated precursors with aminopyridazines. For example, 6-chloroimidazo[1,2-b]pyridazine derivatives can be prepared by reacting 3-amino-6-chloropyridazine with 1,3-dichloroacetone in refluxing 1,2-dimethoxyethane, followed by nitration or substitution reactions. Optimizing reaction time, solvent polarity (e.g., DMF for nucleophilic substitution), and temperature (e.g., reflux for cyclization) improves yields. Catalytic systems like palladium or copper can enhance cross-coupling steps for aryl group introduction .
Q. Which analytical techniques are critical for characterizing this compound derivatives?
Key methods include:
- NMR Spectroscopy : To confirm regioselectivity of substitution (e.g., distinguishing C3 vs. C8 alkylation in Minisci reactions) .
- X-ray Crystallography : Resolves structural ambiguities, such as confirming the position of nitro or sulfonyl groups .
- HPLC-MS : Validates purity (>95%) and molecular weight, especially for intermediates with labile substituents (e.g., benzenesulfinate) .
Q. What safety protocols are recommended for handling halogenated imidazopyridazines?
Use fume hoods, nitrile gloves, and eye protection. Store at 2–8°C in airtight containers to prevent degradation. For chlorinated derivatives, avoid contact with strong bases to minimize HCl release. Toxicity data for structurally similar compounds indicate moderate acute oral toxicity (LD₅₀ > 300 mg/kg in rats) .
Advanced Research Questions
Q. How do substituent modifications influence the biological activity of this compound derivatives?
Structure-activity relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., nitro at C3) enhance binding to kinase targets like c-Met and VEGFR2 by stabilizing hydrogen bonds in ATP pockets .
- Methylenedioxy groups on aryl substituents (e.g., 3′,4′-methylenedioxyphenyl) improve affinity for CNS targets (e.g., GABAₐ receptors), with IC₅₀ values as low as 1 nM .
- Chlorine at C6 is critical for metabolic stability but may reduce solubility; replacing Cl with alkylthio groups (e.g., methylthio) balances activity and pharmacokinetics .
Q. How can regioselectivity challenges in functionalizing the imidazopyridazine core be addressed?
Regioselectivity in Minisci alkylation depends on radical stability and heterocycle electronics. For example, alkylation of 6-chloroimidazo[1,2-b]pyridazine occurs preferentially at C8 due to radical stabilization by the adjacent nitrogen. Computational modeling (DFT) and directing groups (e.g., sulfonyl) can further control site selectivity .
Q. How should researchers resolve contradictions in reported activity data for imidazopyridazine derivatives?
Case study: A corrected ACS Catalysis paper demonstrated that alkylation at C8 (not C3) was misassigned in earlier NMR studies. To avoid errors:
Q. What strategies improve the translation of in vitro activity to in vivo efficacy for CNS-targeting derivatives?
- Lipophilicity optimization : LogP values between 2–3 enhance blood-brain barrier penetration.
- Prodrug approaches : Mask polar groups (e.g., carboxylic acids) as esters to improve bioavailability.
- Animal models : For neuroactive compounds, use rodent models (e.g., forced swim test for antidepressants) with pharmacokinetic profiling to correlate plasma levels with efficacy .
Q. How can synthetic yields be improved for large-scale production of imidazopyridazine intermediates?
- Flow chemistry : Reduces side reactions (e.g., dimerization) by controlling residence time.
- Microwave-assisted synthesis : Accelerates cyclocondensation steps (e.g., 30 minutes vs. 12 hours conventionally).
- Catalyst screening : Palladium/copper systems with ligands like Xantphos enhance cross-coupling efficiency .
Q. What therapeutic targets are most promising for this compound derivatives?
- Kinase inhibition : Dual c-Met/VEGFR2 inhibitors show antitumor activity in xenograft models (IC₅₀ = 10–50 nM) .
- Neuropsychiatric disorders : CRF receptor 1 antagonists (e.g., JNJ-19567470) reduce ethanol intake in alcoholism models .
- Antimicrobials : Derivatives with sulfonamide groups exhibit MIC values < 1 µg/mL against drug-resistant bacteria .
Q. What mechanistic insights guide the design of imidazopyridazine-based enzyme inhibitors?
- Allosteric vs. competitive binding : Molecular dynamics simulations show that bulky substituents (e.g., cyclobutyl) induce conformational changes in Haspin kinase, enabling allosteric inhibition .
- Transition-state mimics : Incorporating nitriles or fluorophores at C3 mimics ATP’s phosphate groups, improving inhibitory potency .
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
